

Spectroscopic Analysis of Methyl Octanoate: A Technical Guide

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Compound of Interest

Compound Name: Monomethyl octanoate

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Introduction

Methyl octanoate ($C_9H_{18}O_2$), a fatty acid methyl ester (FAME), is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry and as a standard in chemical analysis. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control in various applications, including drug development and metabolic research. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of methyl octanoate, complete with experimental protocols and data presented in a clear, comparative format.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl octanoate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The 1H and ^{13}C NMR spectra of methyl octanoate provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: 1H NMR Spectroscopic Data for Methyl Octanoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.67	s	-	-OCH ₃
2.31	t	7.5	-CH ₂ -C=O
1.62	p	7.4	-CH ₂ -CH ₂ -C=O
1.29	m	-	-(CH ₂) ₄ -
0.89	t	6.8	-CH ₃

Solvent: CDCl₃. Instrument: Varian A-60 or similar.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Methyl Octanoate

Chemical Shift (δ) ppm	Assignment
174.4	C=O
51.4	-OCH ₃
34.2	-CH ₂ -C=O
31.7	-(CH ₂) ₅ -CH ₃
29.1	-(CH ₂) ₄ -CH ₂ -CH ₃
29.0	-CH ₂ -CH ₂ -CH ₂ -C=O
25.0	-CH ₂ -CH ₂ -C=O
22.6	-CH ₂ -CH ₃
14.1	-CH ₃

Solvent: CDCl₃. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl octanoate is characterized by

strong absorptions corresponding to the ester functional group and the hydrocarbon chain.

Table 3: IR Spectroscopic Data for Methyl Octanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (asymmetric, CH ₃)
2927	Strong	C-H stretch (asymmetric, CH ₂)
2856	Strong	C-H stretch (symmetric, CH ₂)
1743	Strong	C=O stretch (ester)
1465	Medium	C-H bend (CH ₂)
1437	Medium	C-H bend (CH ₃)
1170	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) or Transmission.[\[2\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl octanoate provides information about its molecular weight and fragmentation pattern, which aids in its identification.

Table 4: Mass Spectrometry (GC-MS) Data for Methyl Octanoate

m/z	Relative Intensity (%)	Assignment
158	~10	$[M]^+$ (Molecular Ion)
127	~15	$[M - OCH_3]^+$
101	~5	$[M - C_4H_9]^+$
87	~40	$[CH_3OC(O)CH_2CH_2]^+$
74	100 (Base Peak)	$[CH_3OC(OH)=CH_2]^+$ (McLafferty rearrangement)
55	~30	$[C_4H_7]^+$
43	~35	$[C_3H_7]^+$

Ionization: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (1H and ^{13}C)

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of liquid methyl octanoate.

Materials:

- Methyl octanoate sample
- Deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh 5-25 mg of methyl octanoate for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a 5 mm NMR tube to a depth of at least 4.5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

- Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To obtain an infrared spectrum of liquid methyl octanoate.

Materials:

- Methyl octanoate sample
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Lint-free wipes
- Isopropanol or other suitable solvent

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of methyl octanoate directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is usually collected over a range of 4000 to 400 cm^{-1} .
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

- Identify the characteristic absorption bands and their corresponding functional groups.
- After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent like isopropanol.

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of methyl octanoate following gas chromatographic separation.

Materials:

- Methyl octanoate sample
- Hexane or other suitable volatile solvent
- GC-MS system equipped with a capillary column (e.g., a non-polar or medium-polarity column)
- Autosampler vials with caps

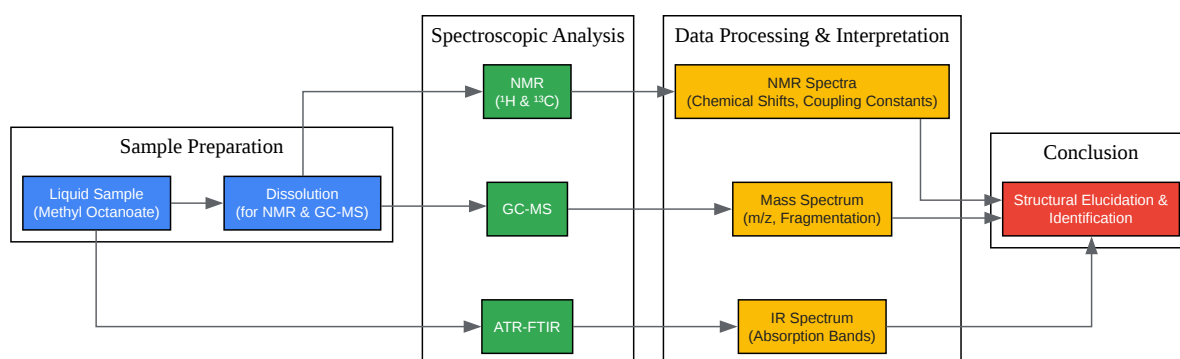
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of methyl octanoate (e.g., 1 mg/mL) in hexane in a clean vial.
 - Transfer an aliquot of the solution to an autosampler vial.
- Instrument Setup and Data Acquisition:
 - Set the GC parameters, including the injection volume (e.g., 1 μ L), inlet temperature (e.g., 250 $^{\circ}$ C), and a suitable temperature program for the oven to ensure good separation.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-200).
 - Inject the sample into the GC-MS system.

- Data Analysis:
 - Identify the peak corresponding to methyl octanoate in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like methyl octanoate.



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A generalized workflow for the spectroscopic analysis of methyl octanoate.

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